trans-2-(Dimethylamino)cyclobutyl methanol
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Overview
Description
trans-2-(Dimethylamino)cyclobutyl methanol: is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is a cyclobutyl derivative with a dimethylamino group and a hydroxyl group attached to the cyclobutane ring. This compound is used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Dimethylamino)cyclobutyl methanol typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Processing: Depending on the scale of production, batch or continuous processing methods may be employed.
Purification: The product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: trans-2-(Dimethylamino)cyclobutyl methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutyl alcohol derivatives.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
trans-2-(Dimethylamino)cyclobutyl methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-(Dimethylamino)cyclobutyl methanol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its dimethylamino group can participate in hydrogen bonding and other interactions with biomolecules, influencing its biological activity .
Comparison with Similar Compounds
trans-3-(Dimethylamino)cyclobutyl methanol: Similar structure but with the dimethylamino group at a different position on the cyclobutane ring.
Cyclobutanol: Lacks the dimethylamino group, making it less versatile in certain chemical reactions.
Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
Uniqueness: trans-2-(Dimethylamino)cyclobutyl methanol is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(1R,2R)-2-(dimethylamino)cyclobutyl]methanol |
InChI |
InChI=1S/C7H15NO/c1-8(2)7-4-3-6(7)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
KGABGPOKOTZYBM-NKWVEPMBSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CC[C@H]1CO |
Canonical SMILES |
CN(C)C1CCC1CO |
Origin of Product |
United States |
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